4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide
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Overview
Description
4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzohydrazide moiety linked to a pyrazole ring, which is substituted with a chloro group and two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions.
Substitution reactions: The chloro and methyl groups are introduced through electrophilic substitution reactions.
Coupling with benzohydrazide: The final step involves the reaction of the substituted pyrazole with benzohydrazide under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and methyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive pyrazole scaffold.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pyrazole ring is known to interact with proteins through hydrogen bonding and hydrophobic interactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide
- 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
- 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzaldehyde
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the benzohydrazide moiety
Properties
IUPAC Name |
4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O/c1-8-12(14)9(2)18(17-8)7-10-3-5-11(6-4-10)13(19)16-15/h3-6H,7,15H2,1-2H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCUCRZZLCCQMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)NN)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001328079 |
Source
|
Record name | 4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001328079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26666597 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
387344-94-7 |
Source
|
Record name | 4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001328079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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